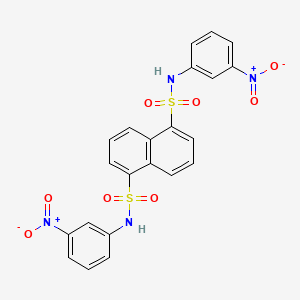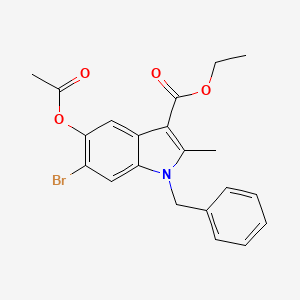
N,N'-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE: is a complex organic compound characterized by the presence of two nitrophenyl groups attached to a naphthalene core, which is further substituted with sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: Formation of N1,N5-BIS(3-AMINOPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide groups may also play a role in the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
- N1,N5-BIS(3-CHLOROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(2,3-DIMETHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
- 1-N,5-N-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE
Comparison: N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., chloro, dimethyl, or cyclopentylethyl groups) may exhibit different reactivity and applications. The nitro groups in N1,N5-BIS(3-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE make it particularly suitable for applications requiring redox-active compounds.
Properties
Molecular Formula |
C22H16N4O8S2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
1-N,5-N-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C22H16N4O8S2/c27-25(28)17-7-1-5-15(13-17)23-35(31,32)21-11-3-10-20-19(21)9-4-12-22(20)36(33,34)24-16-6-2-8-18(14-16)26(29)30/h1-14,23-24H |
InChI Key |
JGTMFOSVZOXOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]phenol](/img/structure/B11564301.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564305.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11564306.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)

![1-(4-chlorophenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564317.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)

![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B11564328.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11564334.png)
![2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol](/img/structure/B11564348.png)
![4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine](/img/structure/B11564349.png)
